molecular formula C19H25N5O2S B10923900 N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10923900
M. Wt: 387.5 g/mol
InChI Key: CDBCXGAQRSWSAH-UHFFFAOYSA-N
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Description

N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N4-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H25N5O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-benzyl-N-[(1-ethylpyrazol-4-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C19H25N5O2S/c1-5-23-12-18(11-20-23)14-24(13-17-9-7-6-8-10-17)27(25,26)19-15(2)21-22(4)16(19)3/h6-12H,5,13-14H2,1-4H3

InChI Key

CDBCXGAQRSWSAH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3C)C)C

Origin of Product

United States

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